molecular formula C20H24FNO7 B5010292 [2-(4-fluorophenyl)ethyl](3,4,5-trimethoxybenzyl)amine oxalate

[2-(4-fluorophenyl)ethyl](3,4,5-trimethoxybenzyl)amine oxalate

Cat. No. B5010292
M. Wt: 409.4 g/mol
InChI Key: VSJIIUHZNFAPRE-UHFFFAOYSA-N
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Description

[2-(4-fluorophenyl)ethyl](3,4,5-trimethoxybenzyl)amine oxalate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the phenethylamine class of compounds and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

The mechanism of action of [2-(4-fluorophenyl)ethyl](3,4,5-trimethoxybenzyl)amine oxalate is not fully understood. However, it is believed that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has also been found to modulate the activity of the GABA receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. Additionally, this compound has been found to reduce inflammation and pain, which may be due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes.

Advantages and Limitations for Lab Experiments

[2-(4-fluorophenyl)ethyl](3,4,5-trimethoxybenzyl)amine oxalate has a number of advantages and limitations for lab experiments. One advantage is that this compound has been found to exhibit potent pharmacological effects, which make it a useful tool for studying the mechanisms of action of antidepressants and anti-inflammatory drugs. Additionally, this compound has been found to be relatively easy to synthesize, which makes it a cost-effective option for lab experiments. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for the study of [2-(4-fluorophenyl)ethyl](3,4,5-trimethoxybenzyl)amine oxalate. One direction is to further investigate its potential as a treatment for anxiety and depression. Another direction is to explore its potential as a treatment for inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Finally, there is a need for more studies to explore the potential of this compound as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of [2-(4-fluorophenyl)ethyl](3,4,5-trimethoxybenzyl)amine oxalate is a complex process that involves multiple steps. The first step involves the reaction of 2-(4-fluorophenyl)ethan-1-amine with 3,4,5-trimethoxybenzaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine. Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Scientific Research Applications

[2-(4-fluorophenyl)ethyl](3,4,5-trimethoxybenzyl)amine oxalate has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit interesting pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, this compound has been found to have potential as a treatment for anxiety and depression.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3.C2H2O4/c1-21-16-10-14(11-17(22-2)18(16)23-3)12-20-9-8-13-4-6-15(19)7-5-13;3-1(4)2(5)6/h4-7,10-11,20H,8-9,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJIIUHZNFAPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCC2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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